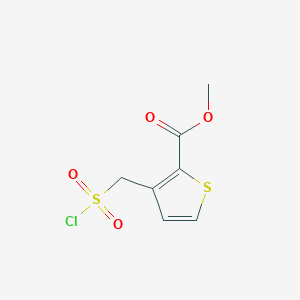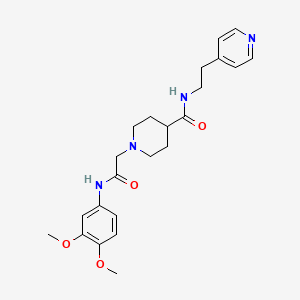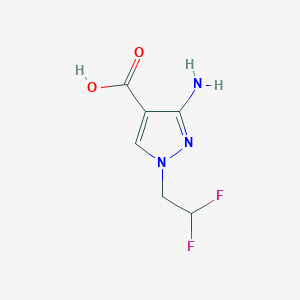
3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthetic Applications
The manipulation of pyrazole carboxylic acids, including structures similar to the specified compound, often focuses on the synthesis of novel compounds with potential biological activities. For example, the experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives highlight the synthetic versatility of these compounds. These studies demonstrate the ability to create a variety of N-substituted pyrazole derivatives through reactions with aminophenols and aminopyridines, potentially leading to new materials with interesting properties (Yıldırım & Kandemirli, 2006; Yıldırım, Kandemirli & Demir, 2005).
Biological Activity
Compounds structurally related to "3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid" have been synthesized and evaluated for their biological activities. For instance, a series of difluoromethylated pyrazole carboxamide derivatives showed significant antifungal activities, suggesting the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015).
Antimicrobial Applications
The synthesis and screening of pyrazolopyridine derivatives for their antibacterial activities highlight the potential use of pyrazole carboxylic acid derivatives in creating compounds with antimicrobial properties. Some of these compounds have shown promising results as antibacterial agents, underscoring the importance of pyrazole derivatives in medicinal chemistry (Maqbool et al., 2014).
Material Science Applications
The structural and dynamic properties of pyrazole-4-carboxylic acids, as well as their derivatives, provide insights into their solid-state behaviors, which could inform material science applications. Understanding these properties may lead to the development of materials with specific functionalities based on pyrazole scaffolds (Infantes et al., 2013).
特性
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-4(8)2-11-1-3(6(12)13)5(9)10-11/h1,4H,2H2,(H2,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNHUYCWBEMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2810988.png)
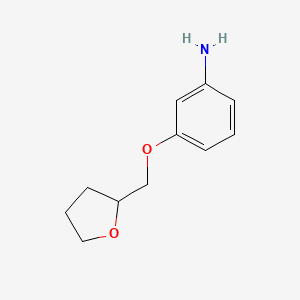
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)
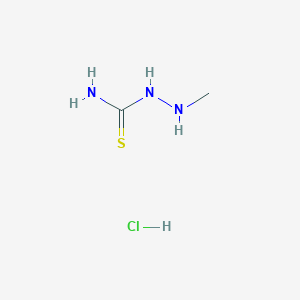


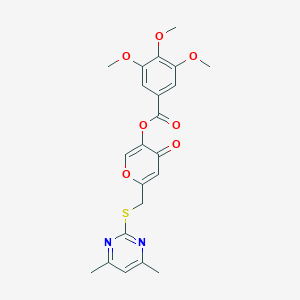
![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)
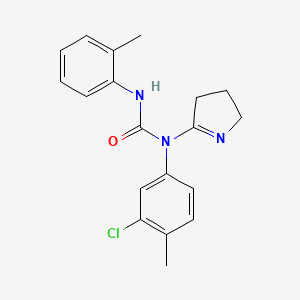
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)


